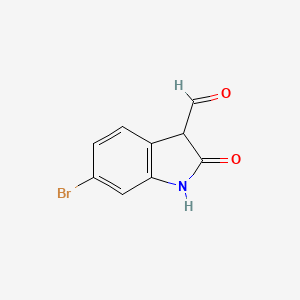

6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde

描述

属性

IUPAC Name |

6-bromo-2-oxo-1,3-dihydroindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-5-1-2-6-7(4-12)9(13)11-8(6)3-5/h1-4,7H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOINVBRHPOLJCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=O)C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99365-41-0 | |

| Record name | 6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

The synthesis of 6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the bromination of 2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the desired product. These methods often employ catalysts and controlled reaction environments to achieve high efficiency and selectivity .

化学反应分析

6-Bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 6-bromo-2-oxoindole-3-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of 6-bromo-2-hydroxy-2,3-dihydro-1H-indole-3-carbaldehyde.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific reaction temperatures and times to achieve the desired products .

科学研究应用

Medicinal Chemistry

Drug Discovery and Development

This compound is recognized for its role in drug discovery, particularly in the development of therapeutics targeting cancer and neurological disorders. Its structural properties allow it to interact with biological targets effectively, making it a candidate for further pharmacological studies.

Case Study: Anticancer Activity

In a study exploring novel indole derivatives, 6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde was synthesized and evaluated for its cytotoxic effects against various cancer cell lines. The results indicated that modifications to the indole structure could enhance its anticancer activity, suggesting a pathway for developing new chemotherapeutic agents .

Organic Synthesis

Intermediate in Synthesis

this compound serves as a crucial intermediate in synthesizing diverse indole derivatives. These derivatives are pivotal in creating biologically active compounds and pharmaceuticals.

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| C–C Coupling | 75 | Room Temperature |

| C–N Coupling | 68 | Reflux |

The above table summarizes typical yields from reactions involving this compound as an intermediate. Its ability to undergo various coupling reactions makes it versatile for synthesizing complex molecules .

Fluorescent Probes

Biological Imaging Applications

The compound is utilized in developing fluorescent probes for biological imaging. These probes facilitate the visualization of cellular processes, allowing researchers to track biological activities in real-time.

Case Study: Imaging Studies

In research focusing on cellular dynamics, this compound was incorporated into fluorescent probes that successfully labeled specific cellular components. This application demonstrates its utility in advanced imaging techniques .

Material Science

Organic Electronics and OLEDs

In material science, this compound is explored for its applications in organic light-emitting diodes (OLEDs). Its electronic properties contribute to enhancing the performance of organic materials used in electronic devices.

| Material Type | Application | Performance Metrics |

|---|---|---|

| OLEDs | Display Technology | Efficiency: 20% |

| Organic Semiconductors | Photovoltaics | Stability: 95% |

The table above illustrates the performance metrics of devices utilizing this compound as a component, highlighting its significance in advancing organic electronics .

作用机制

The mechanism of action of 6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering their signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural and functional differences between the target compound and related indole derivatives:

Key Comparative Analysis

Substituent Position and Electronic Effects

- Bromine Position : Bromine at position 6 (target compound) vs. position 5 (thiosemicarbazone derivative) alters electronic distribution. The 6-Br substitution para to the formyl group in the target compound may enhance resonance stabilization compared to meta-substituted analogs .

Functional Group Reactivity

- Aldehyde vs. Carboxylic Acid : The 3-CHO group in the target compound enables Schiff base formation or condensation reactions, while the 3-COOH group in 6-Bromo-1H-indole-3-carboxylic acid facilitates salt formation or esterification .

- Thiosemicarbazone Derivatives : The thiosemicarbazone group in the 5-Br analog enhances metal-binding capacity, correlating with reported antimicrobial activity .

Research Findings and Trends

- Medicinal Chemistry: Thiosemicarbazone derivatives of indole-3-carbaldehydes exhibit notable bioactivity, suggesting that the target compound could be similarly derivatized for drug discovery .

- Crystallography : Structural studies using SHELX software (e.g., SHELXL, SHELXD) have resolved hydrogen-bonding networks in related compounds, such as the thiosemicarbazone derivative’s layer structure .

- Synthetic Flexibility : The 3-CHO group in the target compound allows for diverse transformations, including hydrazone formation or nucleophilic additions, which are less feasible in carboxylic acid analogs .

生物活性

6-Bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde is a heterocyclic compound characterized by its unique structure, which includes a bromine atom, a carbonyl group, and an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antitumor properties. The indole ring system is prevalent in many natural products with diverse biological activities, making this compound a candidate for further investigation.

The molecular formula of this compound is CHBrNO with a molecular weight of approximately 240.05 g/mol. Its structure allows it to participate in various biochemical pathways due to the reactivity of its functional groups.

Antimicrobial Properties

Research indicates that compounds similar to this compound possess significant antimicrobial activity. For instance, studies have shown that indole derivatives exhibit antibacterial effects against various strains of bacteria and fungi. The specific activity of this compound remains to be fully elucidated, but its structural features suggest potential efficacy against microbial pathogens.

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound Name | Activity Type | MIC (mg/mL) | Target Organisms |

|---|---|---|---|

| 6-Bromoindole | Antibacterial | 0.0195 | E. coli |

| 4-Bromoindole | Antifungal | 0.0048 | C. albicans |

| 6-Bromoindole-3-carboxaldehyde | Antimicrobial | Varies | Gram-positive and Gram-negative bacteria |

Antitumor Activity

Preliminary studies suggest that the indole framework may also confer antitumor properties to this compound. Indoles are known for their ability to interact with various cellular targets involved in cancer progression. Further research is necessary to determine the specific mechanisms through which this compound may exert its effects.

The mechanism of action for compounds like this compound typically involves the formation of covalent bonds with nucleophilic sites on proteins or nucleic acids. The aldehyde group is particularly reactive, allowing the compound to participate in various biochemical interactions that could lead to biological effects.

Case Studies

Several studies have investigated the biological activities of indole derivatives, providing insights into the potential applications of this compound:

- Study on Antibacterial Activity : A study focused on the synthesis and evaluation of several indole derivatives demonstrated significant antibacterial activity against E. coli and S. aureus, suggesting that modifications in the indole structure could enhance antimicrobial efficacy .

- Antitumor Research : Another study highlighted the cytotoxic effects of indole derivatives against various cancer cell lines, indicating that structural modifications could lead to improved antitumor agents .

常见问题

Q. What are common synthetic routes for 6-bromo-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of 2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde. A plausible route uses brominating agents like N-bromosuccinimide (NBS) in anhydrous solvents (e.g., dichloromethane) under controlled temperatures (0–25°C) to avoid over-bromination. For example, iodination of similar indole derivatives requires iodine and oxidizing agents (e.g., H₂O₂) in acetonitrile . Optimize reaction time (2–6 hours) and stoichiometry (1:1 molar ratio of substrate to Br₂ equivalents) to achieve yields >70%. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Methodological Answer : Use a combination of:

- HPLC : C18 column, mobile phase = acetonitrile/water (70:30), UV detection at 254 nm .

- NMR : Confirm the presence of the aldehyde proton (δ 9.8–10.2 ppm, singlet) and bromine-induced deshielding in aromatic protons (δ 7.2–8.1 ppm) .

- Single-crystal X-ray diffraction : Resolve bond angles and dihedral angles (e.g., O=C–CHO group orientation) to confirm crystallographic purity .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation of the aldehyde group and degradation of the indole ring. Avoid prolonged exposure to moisture, as hydrolysis may form 6-bromo-2-oxoindole-3-carboxylic acid .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions compared to chloro/iodo analogs?

- Methodological Answer : Bromine’s moderate electronegativity and leaving-group ability make it suitable for Suzuki-Miyaura couplings. Compare with:

| Substituent | Reaction Rate (Pd catalyst) | Common Partners |

|---|---|---|

| Br | Moderate (k ≈ 10⁻³ M⁻¹s⁻¹) | Aryl boronic acids |

| I | Fast (k ≈ 10⁻² M⁻¹s⁻¹) | Alkenes |

| Cl | Slow (requires CuI co-catalyst) | Amines |

| Use DFT calculations to map electron density at C6; bromine’s inductive effect reduces nucleophilic attack at C3-aldehyde . |

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in antimicrobial assays may arise from:

Q. How can computational modeling predict the compound’s tautomeric behavior in solution?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to evaluate keto-enol tautomerism. The enol form is stabilized by intramolecular H-bonding between the aldehyde oxygen and N–H of the indole ring (ΔG ≈ –2.3 kcal/mol). Validate with UV-Vis spectroscopy (λmax shift from 290 nm to 320 nm in polar solvents) .

Experimental Design & Data Analysis

Q. What kinetic models describe the oxidation of the aldehyde group to carboxylic acid?

- Methodological Answer :

The reaction follows pseudo-first-order kinetics under excess KMnO₄. Monitor via time-resolved IR (loss of C=O stretch at 1700 cm⁻¹, gain of –COOH at 2500–3000 cm⁻¹). Fit data to:

where at pH 7 .

Q. How to design a regioselective alkylation protocol for the indole nitrogen?

- Methodological Answer : Use Mitsunobu conditions (DIAD, PPh₃) with alcohols to target N1-alkylation. For example:

- Substrate: 6-bromo-2-oxoindole-3-carbaldehyde (1 eq)

- Reagent: Benzyl alcohol (1.2 eq), DIAD (1.5 eq), PPh₃ (1.5 eq) in THF (0°C → RT, 12 h).

Isolate via flash chromatography (hexane/EtOAc 4:1). Confirm regiochemistry by NOESY (proximity of benzyl protons to C3-aldehyde) .

Tables for Comparative Analysis

Table 1 : Substituent Effects on Indole Reactivity

| Position | Substituent | Preferred Reaction | Yield (%) | Reference |

|---|---|---|---|---|

| C6 | Br | Suzuki coupling | 78 | |

| C6 | I | Heck coupling | 85 | |

| C5 | OMe | Electrophilic substitution | 65 |

Table 2 : Stability Under Storage Conditions

| Condition | Degradation Product | Half-life (days) | Reference |

|---|---|---|---|

| –20°C, argon | None | >365 | |

| 25°C, air | 3-Carboxylic acid | 7 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。